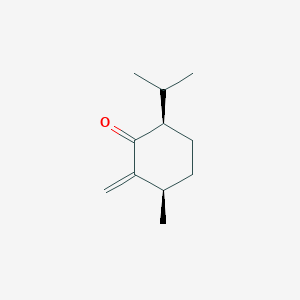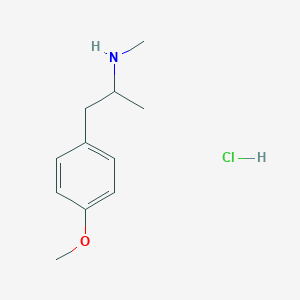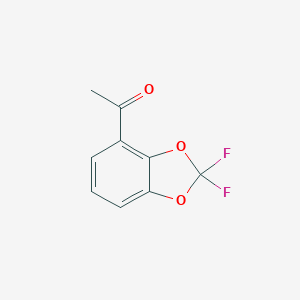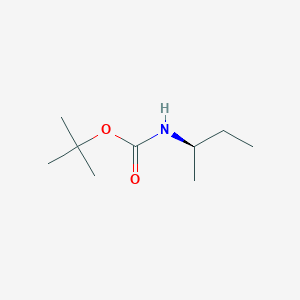
(R)-tert-Butyl sec-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-Butyl sec-butylcarbamate, also known as tBoc-Sec-Butylamine, is a chemical compound that is commonly used in scientific research as a protecting group for amine functional groups. This compound is synthesized through a multi-step process and has a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of (R)-tert-Butyl sec-butylcarbamate involves the formation of a protective carbamate group on the amine functional group. This carbamate group prevents unwanted reactions from occurring during chemical reactions and can be easily removed after the reaction is complete.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. This compound is used solely as a protecting group for amine functional groups in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-tert-Butyl sec-butylcarbamate in lab experiments include its ability to protect amine functional groups during chemical reactions, its ease of use, and its compatibility with a wide range of chemical reactions. However, the limitations of using this compound include its cost, the need for specialized equipment for synthesis, and its potential toxicity.
Orientations Futures
There are several future directions for the use of (R)-tert-Butyl sec-butylcarbamate in scientific research. One potential direction is the development of new protecting groups that are more efficient and cost-effective. Another potential direction is the use of this compound in the synthesis of new pharmaceuticals and other complex organic molecules. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on the environment.
Méthodes De Synthèse
The synthesis of (R)-tert-Butyl sec-butylcarbamate involves a multi-step process that begins with the reaction of tert-butylamine with phosgene. This reaction produces tert-butyl isocyanate, which is then reacted with sec-butylamine to produce this compound. The final product is purified through chromatography to obtain a pure sample.
Applications De Recherche Scientifique
(R)-tert-Butyl sec-butylcarbamate is commonly used in scientific research as a protecting group for amine functional groups. This compound is used to protect amine groups during chemical reactions, preventing unwanted reactions from occurring. This compound is also used in the synthesis of peptides and other complex organic molecules.
Propriétés
Numéro CAS |
129991-09-9 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-butan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1 |
Clé InChI |
JOLOYYRHPUVBJM-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@@H](C)NC(=O)OC(C)(C)C |
SMILES |
CCC(C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)

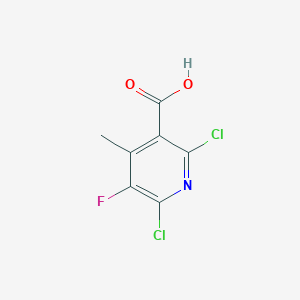
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
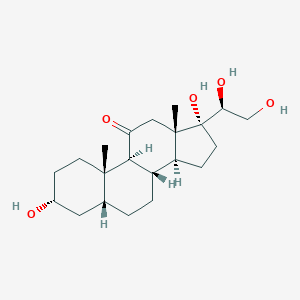

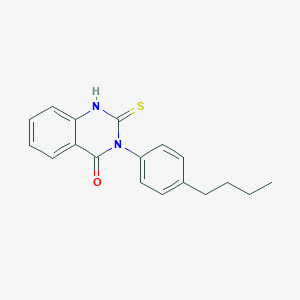


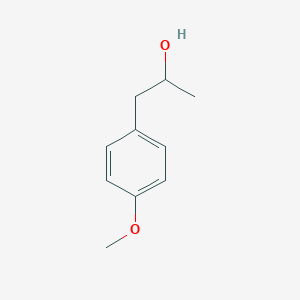
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)
